molecular formula C16H14ClN3OS B2498641 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzamide CAS No. 2034568-10-8

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzamide

Cat. No. B2498641
CAS RN: 2034568-10-8
M. Wt: 331.82
InChI Key: NIMPGVPLBCWSNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzamide typically involves the formation of pyrazole and thiophene rings through cyclocondensation or ring closure reactions. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium, illustrating a method that might be adaptable for synthesizing the compound of interest (Mathew, Suresh, & Anbazhagan, 2014).

Scientific Research Applications

Anti-Tumor Agents

Research efforts have led to the synthesis of new compounds incorporating the thiophene moiety with demonstrated potential as anti-tumor agents. A study by Gomha, Edrees, and Altalbawy (2016) on bis-pyrazolyl-thiazoles incorporating thiophene demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. The synthesis process involved reactions that produced compounds with significant inhibitory effects, highlighting the therapeutic potential of these compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Reaction Mechanisms and Synthesis Methodologies

Another study explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing a novel ANRORC rearrangement mechanism. This research provides insights into the chemical behaviors of pyrazole derivatives and offers a foundation for developing new synthetic routes for related compounds (Ledenyova et al., 2018).

Antidepressant and Anticancer Activities

Further investigations into the synthesis of celecoxib derivatives, which are structurally related to the N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzamide, have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, evaluated for their biological activities, revealed potential as therapeutic agents due to their significant effects on various biological targets (Küçükgüzel et al., 2013).

Antibacterial and Antimicrobial Applications

Moreover, research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated significant antibacterial activity. These studies suggest the utility of pyrazole and thiophene derivatives in developing new antibacterial agents, offering a pathway to combat various bacterial infections (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

2-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-14-5-2-1-4-13(14)16(21)18-10-15(12-6-9-22-11-12)20-8-3-7-19-20/h1-9,11,15H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMPGVPLBCWSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzamide

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